Cyclopentadienyl(fluorene)iron hexafluorophosphate

Photoinitiation Cationic Polymerization UV-Vis Spectroscopy

Standard [CpFe(arene)]⁺ photoinitiators lack visible-light absorption, limiting through-cure in pigmented coatings. This fluorenyl analog solves that with intense longer-wavelength electronic transitions. For synthesis: achieves 81% yield in mixed ferrocene preparation vs. 11% via FeCl₂. - Photoinitiation: UV-Vis active; enables curing through pigments/thick films - Synthesis: CpFe⁺ transfer reagent for unsymmetrical ferrocenes & bimetallics - Functionalization: Acidic fluorene C-H allows covalent grafting (non-migrating initiators) - Supply: Packaged under inert atmosphere, strict quality control

Molecular Formula C18H14F6FeP-
Molecular Weight 431.1 g/mol
Cat. No. B12058343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienyl(fluorene)iron hexafluorophosphate
Molecular FormulaC18H14F6FeP-
Molecular Weight431.1 g/mol
Structural Identifiers
SMILESC1=C[C]2[CH][C]3C=CC=C[C]3[C]2C=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe]
InChIInChI=1S/C13H9.C5H5.F6P.Fe/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-9H;1-5H;;/q;;-1;
InChIKeyGRBNYBMVHKVOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpFe(fluorene) PF₆: Organometallic Sandwich Complex for Photoinitiation and Synthesis


Cyclopentadienyl(fluorene)iron hexafluorophosphate, systematically named (η⁵-cyclopentadienyl)(η⁶-9H-fluorene)iron(II) hexafluorophosphate (CAS 38959-35-2), is a cationic 18-electron organometallic sandwich complex [1]. It belongs to the well-known class of [CpFe(arene)]⁺ photoinitiators but distinguishes itself via a polycyclic fluorenyl ligand that profoundly alters its photophysical properties. While standard monocyclic-arene analogs of this class are established industrial photoinitiators for cationic polymerization, this compound provides a synthetically versatile platform due to the acidic protons on the fluorene ligand, enabling further functionalization or use as a stoichiometric CpFe⁺ transfer reagent [2].

Why Standard Monocyclic-Arene Analogs Cannot Substitute This Complex


The standard industrial [CpFe(arene)]⁺ photoinitiators, such as the widely used [CpFe(η⁶-isopropylbenzene)]PF₆, are optimized for UV-triggered cationic polymerization, but their spectral profile in the visible region is limited. Simply substituting one for another is ineffective because a fundamentally different arene ligand determines the key performance metric—the compound's absorption spectrum and, consequently, its curing efficiency and depth. For instance, the fluorenyl ligand in this complex introduces intense electronic transitions absent in benzene- or cumene-based analogs, enabling photolysis at longer wavelengths where simpler initiators have minimal absorption [1]. This property is crucial for applications requiring visible-light curing or curing through pigmented coatings. Furthermore, in a synthetic context, the target compound's unique reactivity as a CpFe⁺ transfer reagent yields mixed ferrocenes in dramatically higher yields (e.g., 81% vs. 11%) than standard salt metathesis routes using simple iron salts, making it a non-interchangeable reagent for complex molecule construction [2].

Performance Evidence: Spectral, Synthetic, and Handling Advantages


Intense Fluorenyl Absorption Transitions for Superior Spectral Coverage

Compared to the established class of (η⁵-cyclopentadienyl)(η⁶-arene)iron(II) photoinitiators, which rely on simpler monocyclic or polycyclic arenes, the fluorenyl-based complex displays absorption transitions that are described as 'much more intense' [1]. A direct comparison of electrochemical and spectroscopic data confirmed that these enhanced absorptions are intraligand in origin, characteristic of the fluorene moiety, yet still facilitate metal-centered photochemistry for efficient initiation [1]. This addresses the fundamental limitation of standard initiators like the commercial [CpFe(η⁶-isopropylbenzene)]PF₆, which have limited visible-light responsivity.

Photoinitiation Cationic Polymerization UV-Vis Spectroscopy

CpFe Transfer Reagent for High-Yield Mixed Ferrocene Synthesis

In the deprotonated form, this complex acts as a stoichiometric cyclopentadienyliron (CpFe⁺) transfer reagent. For the synthesis of a specific mixed ferrocene (compound 11), this transfer reaction achieved an 81% isolated yield [1]. This contrasts starkly with a traditional salt metathesis route reported by Moise and Leblanc, which used FeCl₂ with NaCp and a fulvene-derived anion but gave the identical product in only 11% yield [1]. This represents a 7.4-fold improvement in yield.

Organometallic Synthesis Ferrocene Derivatives CpFe Transfer Reagent

PF₆ Counterion Balances Cure Speed with Practical Latency

For [CpFe(arene)]⁺ photoinitiators, the counterion identity is the dominant factor controlling the epoxy cure rate. While the data is generalized for the compound class, the specific PF₆⁻ salt form of the target compound exhibits a cure time of 120 seconds, which provides a critical balance between the highly reactive but potentially less latent SbF₆⁻ salt (30 seconds) and the practically inactive BF₄⁻ salt (>1800 seconds) [1].

Photoinitiation Cure Kinetics Counterion Effect

Air-Stable Crystalline Solid for Straightforward Handling

The compound is highlighted as belonging to a class of catalysts that are 'relatively easy to synthesize and are air-stable' [1], a critical practical advantage for procurement and storage. Unlike many highly reactive organometallic initiators that require stringent inert-atmosphere handling (e.g., certain titanocene or zirconocene complexes), this iron-arene salt can be handled as a bench-stable crystalline powder without special precautions, reducing overhead costs for industrial users.

Material Handling Stability Formulation

High-Value Applications Leveraging Differentiated Properties


Visible-Light Curing of Thick or Pigmented Coatings and Inks

The significantly more intense electronic transitions of the fluorenyl ligand, compared to standard monocyclic-arene analogs [1], make this compound a superior candidate for photoinitiation systems requiring longer-wavelength or visible-light activation. In industrial printing inks, pigmented coatings, or thick film curing where UV penetration is limited, the enhanced absorptivity of the fluorene complex can enable more efficient through-cure. The PF₆⁻ counterion also provides a practical balance of reactivity (120 s cure time) and latency [1], suitable for single-component formulations that must remain shelf-stable.

High-Yield Synthesis of Unsymmetrical and Bimetallic Ferrocenes

The demonstrated 81% yield for mixed ferrocene synthesis using this complex as a CpFe⁺ transfer reagent—compared to 11% via conventional FeCl₂ routes [2]—positions it as the reagent of choice for constructing unsymmetrical ferrocene libraries. This is particularly relevant for medicinal chemistry, materials science, and homogeneous catalyst development where ferrocenyl groups are used to tune electronic and steric properties. The method enables access to bimetallic compounds and ferrocene-based polymers that are otherwise synthetically inaccessible or prohibitively low-yielding.

Functionalization Platform for Tailored Photoinitiator Architectures

The acidic fluorene C–H protons allow for deprotonation and subsequent electrophilic functionalization, providing a versatile synthetic handle absent in simple arene analogs [2]. This enables the covalent attachment of the CpFe⁺ photoactive moiety to oligomers, polymers, or surfaces to create non-migrating, polymerizable, or surface-immobilized photoinitiators. Such macromolecular initiators address key industrial challenges of migration, odor, and yellowing in cured films, leveraging the enhanced absorption properties of the fluorenyl core [1].

Electrochemical Tuning for Redox-Active Materials and Sensors

The fluorene ligand imparts electrochemistry more characteristic of the free ligand while retaining the metal-centered photoreactivity [1]. This property is valuable for designing redox-responsive materials, molecular switches, or electrocatalysts where the reduction potential must be independently tuned without sacrificing photochemical initiation efficiency. Researchers procuring this compound can exploit the electronic decoupling of the ligand and metal center for applications in molecular electronics, sensors, or stimuli-responsive polymers.

Quote Request

Request a Quote for Cyclopentadienyl(fluorene)iron hexafluorophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.